molecular formula C13H14F2N2 B597110 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile CAS No. 1226998-22-6

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

Cat. No. B597110
M. Wt: 236.266
InChI Key: DPTQIWCUTDHOIM-UHFFFAOYSA-N
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Patent
US08389720B2

Procedure details

Benzaldehyde (1.284 ml, 12.63 mmol), 4,4-difluoropiperidine (1.53 g, 12.63 mmol), and NaCN (0.619 g, 12.63 mmol) were combined in MeOH (20 ml). Acetic acid (0.759 ml, 13.26 mmol) was added dropwise over 30 min via syringe pump and the mixture heated to reflux for 2 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was partitioned between water and CH2Cl2, the aqueous portion extracted 2×CH2Cl2, and the organic portion dried (Na2SO4) and concentrated in vacuo. The resulting material was used without further purification.
Quantity
1.284 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0.619 g
Type
reactant
Reaction Step Three
Quantity
0.759 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1([F:16])[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[C-:17]#[N:18].[Na+].C(O)(=O)C>CO>[F:9][C:10]1([F:16])[CH2:15][CH2:14][N:13]([CH:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:17]#[N:18])[CH2:12][CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.284 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
1.53 g
Type
reactant
Smiles
FC1(CCNCC1)F
Step Three
Name
Quantity
0.619 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
Quantity
0.759 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the aqueous portion extracted 2×CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting material was used without further purification

Outcomes

Product
Name
Type
Smiles
FC1(CCN(CC1)C(C#N)C1=CC=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.